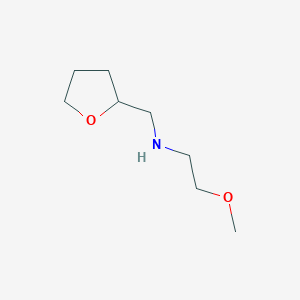

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is an organic compound that features both an ether and an amine functional group This compound is of interest due to its unique structure, which combines a methoxyethyl group with a tetrahydrofuran ring, linked through an amine nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-methoxyethylamine with tetrahydrofuran-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or ethanol to dissolve the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Catalysts may also be employed to increase the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original amine.

Substitution: The methoxyethyl and tetrahydrofuran groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:

Biology: The compound can be explored for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate or as a precursor to biologically active compounds.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-methoxyethyl)-N-methylamine: Lacks the tetrahydrofuran ring, making it less structurally complex.

N-(tetrahydrofuran-2-ylmethyl)-N-methylamine: Lacks the methoxyethyl group, which may affect its reactivity and applications.

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-yl)amine: Similar but with different positioning of the functional groups.

Uniqueness

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is unique due to the combination of the methoxyethyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties

Biologische Aktivität

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research sources.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with appropriate amine precursors. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrofuran have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds can range from 0.01 to 0.1 μg/mL, indicating potent activity against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using Vero cells have shown that certain derivatives maintain low cytotoxicity, with IC50 values exceeding 64 μg/mL. This suggests a favorable therapeutic index for potential clinical applications .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for understanding its bioavailability and distribution in biological systems. Preliminary studies suggest that modifications in the molecular structure can enhance lipophilicity and improve absorption characteristics, which are critical for oral bioavailability.

In Vivo Efficacy

In vivo studies have demonstrated the efficacy of related compounds in reducing bacterial load in animal models infected with M. tuberculosis. For example, one study reported a reduction of 3.8 logs in colony-forming units (CFU) in treated mice compared to untreated controls . Such findings underscore the potential of this compound as a candidate for tuberculosis treatment.

Safety Assessments

Safety evaluations conducted on animal models following oral administration at high doses (500 mg/kg) revealed good tolerability with no significant adverse effects observed during a 7-day observation period. This is crucial for advancing to clinical trials .

Comparative Analysis of Related Compounds

| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Comments |

|---|---|---|---|

| This compound | 0.01 - 0.1 | >64 | Potent against M. tuberculosis |

| Clofazimine | 0.01 | >64 | Reference compound; established efficacy |

| TBI-1004 | 0.01 | >64 | Comparable safety and efficacy |

Eigenschaften

IUPAC Name |

2-methoxy-N-(oxolan-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVWTLWOAPUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649170 |

Source

|

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55100-02-2 |

Source

|

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.